2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
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Overview
Description
2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of N-arylpiperazines This compound is characterized by the presence of a furan ring, a trifluoromethyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves the reaction of 3-(trifluoromethyl)benzylamine with 2-furylmethanone in the presence of a piperazine derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-FURYL{4-[3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINO}METHANONE
- 2-FURYL[4-(1H-INDOL-4-YL)PIPERAZINO]METHANONE
Uniqueness
2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
furan-2-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-4-1-3-13(11-14)12-21-6-8-22(9-7-21)16(23)15-5-2-10-24-15/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDSSJXYDRPMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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